2-Amino-3-(1-benzofuran-3-yl)propanamide
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Overview
Description
2-Amino-3-(1-benzofuran-3-yl)propanamide is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1-benzofuran-3-yl)propanamide typically involves the reaction of benzofuran derivatives with appropriate amines under controlled conditions. One common method includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1-benzofuran-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogens or alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxylic acid derivatives, while reduction could produce benzofuran-3-ylmethanol derivatives .
Scientific Research Applications
2-Amino-3-(1-benzofuran-3-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(1-benzofuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they may inhibit DNA synthesis in cancer cells, leading to anti-tumor activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanamide: This compound is similar in structure but contains an indole ring instead of a benzofuran ring.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: These compounds are benzofuran-based Schiff bases with significant biological activities.
Uniqueness
2-Amino-3-(1-benzofuran-3-yl)propanamide is unique due to its specific benzofuran structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-amino-3-(1-benzofuran-3-yl)propanamide |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H2,13,14) |
InChI Key |
MHDPODYAOPMPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(C(=O)N)N |
Origin of Product |
United States |
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